molecular formula C21H17N7OS B285036 5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B285036
M. Wt: 415.5 g/mol
InChI Key: VDIOTQRZVVGDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that has been the focus of scientific research in recent years. This compound belongs to the class of triazolopyrimidine derivatives and has been found to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes or proteins in the body. It has also been found to have the ability to induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has biochemical and physiological effects on the body. It has been found to have antioxidant properties and can reduce oxidative stress in the body. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on the body.

Future Directions

There are several future directions for research on 5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to further study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an anticancer agent and to further understand its mechanism of action. Additionally, research could be done to explore the potential of this compound as an antifungal and antibacterial agent.

Synthesis Methods

The synthesis of 5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2-amino-5-methylthiazole with 3-bromopyridine-2-carbaldehyde in the presence of potassium carbonate. The resulting intermediate is then treated with 2-thiophenecarboxylic acid hydrazide to obtain the final product.

Scientific Research Applications

5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to have potential applications in various fields of research. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been found to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H17N7OS

Molecular Weight

415.5 g/mol

IUPAC Name

5-methyl-N,2-dipyridin-3-yl-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H17N7OS/c1-13-17(20(29)25-15-6-3-9-23-12-15)18(16-7-4-10-30-16)28-21(24-13)26-19(27-28)14-5-2-8-22-11-14/h2-12,18H,1H3,(H,25,29)(H,24,26,27)

InChI Key

VDIOTQRZVVGDBR-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CN=CC=C3)C4=CC=CS4)C(=O)NC5=CN=CC=C5

SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CN=CC=C3)C4=CC=CS4)C(=O)NC5=CN=CC=C5

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=CS4)C(=O)NC5=CN=CC=C5

Origin of Product

United States

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